5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC6480422
InChI: InChI=1S/C13H10O4S/c14-13(15)12-4-3-11(18-12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15)
SMILES: C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O
Molecular Formula: C13H10O4S
Molecular Weight: 262.28 g/mol

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC6480422

Molecular Formula: C13H10O4S

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid -

Specification

Molecular Formula C13H10O4S
Molecular Weight 262.28 g/mol
IUPAC Name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H10O4S/c14-13(15)12-4-3-11(18-12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15)
Standard InChI Key FCVOTGBTGIHSBK-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C13H10O4S\text{C}_{13}\text{H}_{10}\text{O}_{4}\text{S}, with a molecular weight of 262.28 g/mol . Its IUPAC name, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid, reflects the substitution pattern: a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 2,3-dihydrobenzo dioxin moiety . The SMILES notation O=C(O)C1=CC=C(C2=CC=C3OCCOC3=C2)S1\text{O=C(O)C1=CC=C(C2=CC=C3OCCOC3=C2)S1} provides a concise representation of its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number790681-94-6
Molecular FormulaC13H10O4S\text{C}_{13}\text{H}_{10}\text{O}_{4}\text{S}
Molecular Weight262.28–262.29 g/mol
Purity95.00%–97.00%
Hazard ClassificationXi (Irritant)

Structural and Electronic Features

Benzodioxin-Thiophene Hybrid System

The benzodioxin component consists of a benzene ring fused to a 1,4-dioxane ring, creating a bicyclic system with electron-rich oxygen atoms at positions 1 and 4 . This structure confers partial aromaticity and enhances stability while enabling π-π stacking interactions. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the molecule’s planarity and electronic delocalization . The carboxylic acid group at the thiophene’s 2-position introduces hydrogen-bonding capability and acidity (pKa34\text{p}K_a \approx 3–4), facilitating salt formation and derivatization .

Conformational Analysis

Density functional theory (DFT) studies of analogous compounds suggest that the benzodioxin and thiophene rings adopt a nearly coplanar arrangement, maximizing conjugation between the two aromatic systems . This spatial alignment enhances resonance stabilization and polarizability, critical for interactions in catalytic or biological systems.

Synthetic Applications and Reactivity

Building Block in Heterocyclic Synthesis

The compound’s dual functionality—a reactive carboxylic acid and an electron-rich benzodioxin-thiophene core—makes it a versatile precursor. Key applications include:

  • Peptide Mimetics: The carboxylic acid group enables coupling with amines via standard carbodiimide chemistry, producing amide-linked hybrids for drug discovery .

  • Metal-Organic Frameworks (MOFs): As a ditopic ligand, the molecule can coordinate metal ions through the thiophene sulfur and carboxylic oxygen, forming porous materials for gas storage .

  • Polymer Synthesis: Radical-initiated polymerization of the thiophene ring yields conjugated polymers with optoelectronic applications .

SupplierPurityPackagingPrice (USD)
Matrix Scientific95%1 g495
AK Scientific95%1 g654
American Custom Chemicals95%2.5 g1,227.82

Economic and Research Implications

The compound’s high cost (≥$495/g) reflects its specialized synthesis and niche applications . Scaling production via Pd-catalyzed cross-coupling between 6-bromobenzo dioxane and thiophene-2-carboxylic acid derivatives could reduce costs by 30–40% . Current research focuses on leveraging its scaffold in kinase inhibitors and antimicrobial agents, with preliminary studies showing IC50_{50} values <1 μM against Staphylococcus aureus .

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